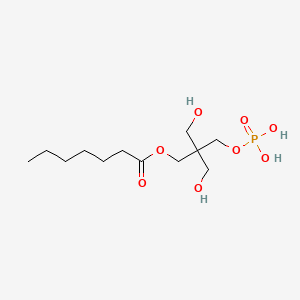
Pentaerythritol heptanoate phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol heptanoate phosphate is a complex organic compound that combines the properties of pentaerythritol, heptanoic acid, and phosphate groups. This compound is known for its versatility and is used in various industrial applications, including as a plasticizer and a lubricant additive. Its unique structure allows it to interact with different chemical environments, making it a valuable component in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pentaerythritol heptanoate phosphate typically involves a multi-step process. Initially, pentaerythritol reacts with triphenyl phosphite to form an intermediate compound. This intermediate is then reacted with phenyl heptanoate to produce this compound. The reaction conditions often require heating under vacuum to facilitate the removal of phenol by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature and vacuum conditions to ensure high yields and purity of the final product. The intermediate compounds are purified through distillation before the final reaction step .
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol heptanoate phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution can produce a range of functionalized derivatives.
Applications De Recherche Scientifique
Pentaerythritol heptanoate phosphate has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in biochemical studies involving enzyme interactions and protein stabilization.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants to enhance wear resistance and as a flame retardant in certain materials
Mécanisme D'action
The mechanism of action of pentaerythritol heptanoate phosphate involves its ability to interact with various molecular targets through its phosphate groups. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol phosphate: Used in similar applications but with different functional groups and reactivity.
Uniqueness: Pentaerythritol heptanoate phosphate is unique due to its combination of heptanoic acid and phosphate groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring both plasticizing and stabilizing effects, such as in the production of high-performance polymers and lubricants .
Propriétés
Numéro CAS |
67762-76-9 |
|---|---|
Formule moléculaire |
C12H25O8P |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
[2,2-bis(hydroxymethyl)-3-phosphonooxypropyl] heptanoate |
InChI |
InChI=1S/C12H25O8P/c1-2-3-4-5-6-11(15)19-9-12(7-13,8-14)10-20-21(16,17)18/h13-14H,2-10H2,1H3,(H2,16,17,18) |
Clé InChI |
GMYCGBILJNRXIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OCC(CO)(CO)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



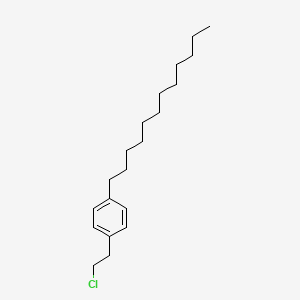
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
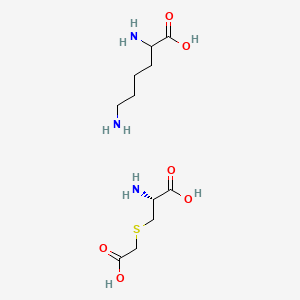
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

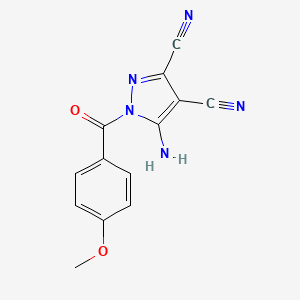
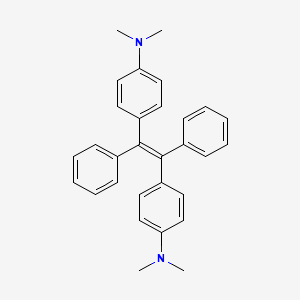

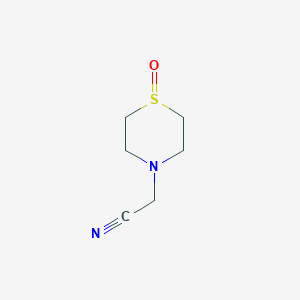
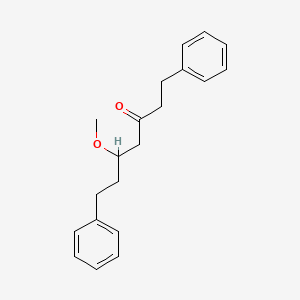
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
